Product packaging for Ethyl 4-chloro-3-methylbenzoate(Cat. No.:CAS No. 335013-04-2)

Ethyl 4-chloro-3-methylbenzoate

Cat. No.: B3051400
CAS No.: 335013-04-2
M. Wt: 198.64 g/mol
InChI Key: IVTUZGLCHFFWTG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-methylbenzoate is an aromatic ester derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. While specific pharmacological data for this compound is not available in the searched literature, its structure features both a chloro and a methyl substituent on the benzene ring, which provides a reactive platform for constructing intricate molecular frameworks . Similar chloro- and methyl-substituted benzoate esters are recognized for their utility as key intermediates in the development of pharmaceuticals, agrochemicals, and specialty chemicals . The ethyl ester functional group can undergo various transformations, including hydrolysis to the corresponding carboxylic acid or reduction to the alcohol, making it a valuable precursor for further chemical exploration. Researchers value this compound for its potential in novel compound discovery and its role in accelerating the innovation cycle for new materials and products . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B3051400 Ethyl 4-chloro-3-methylbenzoate CAS No. 335013-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTUZGLCHFFWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648607
Record name Ethyl 4-chloro-3-methylbenzoate
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Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335013-04-2
Record name Ethyl 4-chloro-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335013-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Mechanistic Investigations of Ethyl 4 Chloro 3 Methylbenzoate

Advanced Synthetic Routes and Optimization Strategies

Esterification Approaches for Ethyl 4-chloro-3-methylbenzoate Synthesis

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the parent carboxylic acid, 4-chloro-3-methylbenzoic acid, with an excess of ethanol (B145695).

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, regenerating the acid catalyst and forming the final ester product, this compound. youtube.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product side, excess ethanol is often used, or the water formed during the reaction is removed, for instance, by using a Dean-Stark apparatus.

Alternative esterification methods include reacting the acid chloride of 4-chloro-3-methylbenzoic acid with ethanol. This method is generally faster and not reversible but requires an additional step to prepare the acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. google.com

Regioselective Functionalization of Precursor Benzoic Acid Derivatives

The synthesis of the key precursor, 4-chloro-3-methylbenzoic acid, requires careful control of regioselectivity to install the substituents at the correct positions on the benzene (B151609) ring. lookchem.comsigmaaldrich.comfishersci.pt A common strategy starts with a more readily available precursor, such as m-toluic acid (3-methylbenzoic acid) or p-toluic acid (4-methylbenzoic acid).

Starting from p-toluic acid, electrophilic aromatic substitution (chlorination) is employed. In the p-toluic acid molecule, the methyl group (-CH₃) is an ortho, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The position ortho to the methyl group is also meta to the carboxylic acid group (position 3). Therefore, chlorination of p-toluic acid, typically using chlorine gas in the presence of a Lewis acid catalyst like ferric(III) chloride (FeCl₃), selectively yields 3-chloro-4-methylbenzoic acid. quora.com A patent for a similar process involving the chlorination of 4-methylbenzoic acid chloride reported a high yield of the desired 3-chloro isomer. stackexchange.com

An alternative, though less direct, route could involve the oxidation of 3-chloro-4-methyltoluene. However, controlling the regioselectivity of the chlorination of toluene (B28343) to produce the required starting material can be challenging, often resulting in a mixture of isomers.

Table 1: Regioselectivity in the Chlorination of 4-Methylbenzoyl Chloride
ProductYield (%)
3-chloro-4-methyl benzoyl chloride84.9
2-chloro-4-methyl benzoyl chloride0.1
dichloro-4-methyl benzoyl chloride2.2

Data sourced from a patent describing the chlorination of 4-methylbenzoyl chloride in the presence of FeCl₃, indicating high regioselectivity for the 3-chloro isomer. stackexchange.com

Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

The choice of catalyst and reaction conditions is crucial for maximizing the yield and purity of this compound.

For the esterification step, traditional homogeneous catalysts like concentrated sulfuric acid are effective but pose challenges in terms of separation, reactor corrosion, and waste disposal. youtube.com To overcome these issues, heterogeneous solid acid catalysts have been developed. Amberlyst 15, a sulfonic acid-functionalized polystyrene resin, has been successfully used as a recyclable catalyst for the synthesis of various perfumery esters, offering high conversion rates and easy separation. jetir.org Other systems, such as p-toluenesulfonic acid, offer a solid, crystalline alternative to sulfuric acid that can be easier to handle. nih.govresearchgate.net

For the preceding chlorination step, Lewis acids such as ferric(III) chloride are standard catalysts that polarize the Cl-Cl bond, facilitating the electrophilic attack on the aromatic ring. stackexchange.com Reaction conditions typically involve moderate temperatures (e.g., 50-55°C) and extended reaction times to ensure high conversion. stackexchange.com

Table 2: Comparison of Catalytic Systems for Esterification
CatalystTypeAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)HomogeneousHigh activity, low costCorrosive, difficult to separate, waste generation
p-Toluenesulfonic Acid (p-TSA)HomogeneousSolid, easier to handle than H₂SO₄Still requires neutralization and separation
Amberlyst 15HeterogeneousRecyclable, non-corrosive, easy separationHigher initial cost, potentially lower activity
LipasesBiocatalystHigh selectivity, mild conditions, environmentally friendlyHigher cost, lower stability, slower reaction rates

Industrial Scale Synthesis and Process Intensification Considerations

Translating the synthesis of this compound to an industrial scale requires consideration of factors beyond simple laboratory procedures. Process intensification aims to make chemical manufacturing smaller, safer, and more efficient.

For esterification, moving from batch reactors to continuous flow systems, such as packed-bed reactors (PBRs) or microreactors, can offer significant advantages. nih.gov PBRs filled with a solid acid catalyst (like Amberlyst 15) allow for continuous production, improved heat and mass transfer, and simplified catalyst separation, leading to higher throughput and more consistent product quality. nih.gov

In the chlorination step, the use of corrosive reagents like sulfuryl chloride or the generation of by-products like hydrochloric acid gas presents significant challenges for equipment integrity and environmental compliance on an industrial scale. google.com Process intensification strategies could involve the use of microchannel reactors, which offer superior control over reaction temperature and mixing, potentially reducing the formation of unwanted by-products and improving safety when handling hazardous materials like chlorine gas. google.com A patent for the synthesis of 4-chloroacetoacetic acid ethyl ester highlights a method of introducing chlorine gas in sections with varying flow rates to minimize by-product formation and enhance yield. google.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key areas of focus include the use of safer catalysts, alternative energy sources, and environmentally benign solvents.

Catalysis: A major green improvement is the replacement of traditional mineral acids with reusable, solid acid catalysts as discussed previously. jetir.org Furthermore, enzymatic catalysis using lipases represents a highly sustainable approach. Lipase-catalyzed esterifications proceed under mild conditions (neutral pH, low temperatures), exhibit high selectivity, and generate minimal waste, making them an attractive, albeit often more expensive, alternative to chemical methods. nih.gov

Energy and Solvents: Ultrasound-assisted synthesis has been shown to accelerate esterification reactions, leading to shorter reaction times and lower energy consumption under milder conditions. researchgate.net The development of solvent-free reaction conditions is another key green strategy. For instance, research has shown that Suzuki-Miyaura coupling reactions, a different type of C-C bond formation, can be performed efficiently using quartz sand as a recyclable solid-phase medium, eliminating the need for volatile organic solvents. acs.orgacs.org Similar principles could be explored for the synthesis of this compound.

Atom Economy: The choice of reagents directly impacts the atom economy of the synthesis. For example, direct esterification has a better atom economy than a route involving the conversion of the carboxylic acid to an acid chloride, which generates stoichiometric waste.

Comprehensive Reactivity and Mechanistic Studies of Ethyl 4 Chloro 3 Methylbenzoate

Hydrolytic Degradation Pathways

The ester functionality in Ethyl 4-chloro-3-methylbenzoate is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 4-chloro-3-methylbenzoic acid and ethanol (B145695). The mechanisms of these transformations are well-established in organic chemistry.

Acid-Catalyzed Hydrolysis Mechanisms (e.g., A-1, A-2 pathways)

The acid-catalyzed hydrolysis of esters like this compound typically proceeds through a reversible process. libretexts.orgchemistrysteps.com The most common pathway for the hydrolysis of esters of primary and secondary alcohols is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). libretexts.orgchemistrysteps.com

The mechanism involves the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H3O+), which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield 4-chloro-3-methylbenzoic acid and regenerate the acid catalyst. libretexts.org

Given that the ethyl group is a primary alkyl group, the AAC2 pathway is the predominant mechanism. The alternative AAL1 mechanism, involving the formation of a carbocation from the alkyl group of the ester, is generally observed for esters with tertiary alkyl groups that can form stable carbocations and is therefore not significant for this compound. chemistrysteps.com

Base-Catalyzed Hydrolysis Investigations

The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521), in a process known as saponification. libretexts.orgsserc.org.uk This reaction is effectively irreversible and typically proceeds via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). libretexts.org

The key steps of this mechanism are:

Nucleophilic attack: A hydroxide ion (-OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. libretexts.org

Elimination of the leaving group: The tetrahedral intermediate collapses, and the ethoxide ion (-OCH2CH3) is eliminated as the leaving group, forming 4-chloro-3-methylbenzoic acid. libretexts.org

Acidification of the reaction mixture in a subsequent step is required to protonate the carboxylate and isolate the final product, 4-chloro-3-methylbenzoic acid. youtube.com

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Moiety

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is a complex process due to the presence of three different substituents. The regioselectivity of these reactions is determined by the combined directing effects of the chloro, methyl, and ethyl carboxylate groups. msu.edu

The directing effects of the individual substituents are as follows:

-COOCH2CH3 (Ethyl carboxylate group): This is a deactivating group and a meta-director due to its electron-withdrawing nature. rsc.orgyoutube.com

-CH3 (Methyl group): This is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. libretexts.org

-Cl (Chloro group): This is a deactivating group but an ortho, para-director. Its inductive effect withdraws electron density, but its lone pairs can donate electron density through resonance. libretexts.org

When multiple substituents are present, the most activating group generally controls the position of substitution. masterorganicchemistry.com However, steric hindrance can also play a significant role. youtube.com

SubstituentPositionElectronic EffectDirecting Effect
-COOCH2CH31Deactivating (Electron-withdrawing)Meta (to positions 3 & 5)
-CH33Activating (Electron-donating)Ortho, Para (to positions 2, 4, & 6)
-Cl4Deactivating (Electron-withdrawing)Ortho, Para (to positions 3 & 5)

Nitration Studies and Positional Selectivity

Nitration of this compound is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. libretexts.orgaiinmr.com The position of nitration will be directed primarily by the activating methyl group to positions 2, 6, and to a lesser extent, position 5 (influenced by the chloro group). The deactivating ester group directs to position 5. Position 2 is sterically less hindered than position 6. Therefore, a mixture of products is expected, with substitution at position 2 and 5 being the most likely.

Sulfonation and Halogenation Reactions

Sulfonation: This reaction is typically performed with fuming sulfuric acid (H2SO4/SO3). numberanalytics.com The directing effects are the same as in nitration, and the sulfonic acid group (-SO3H) is expected to add to the positions activated by the methyl and chloro groups, primarily positions 2 and 5. Sulfonation is often a reversible reaction. libretexts.orglibretexts.org

Halogenation: Halogenation, such as chlorination or bromination, is carried out in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3). masterorganicchemistry.comkhanacademy.org The regioselectivity will follow the same principles as nitration and sulfonation, with the halogen atom being introduced at the most activated and sterically accessible positions, likely positions 2 and 5.

ReactionReagentsPredicted Major Product(s)
NitrationHNO3, H2SO4Ethyl 4-chloro-3-methyl-2-nitrobenzoate and Ethyl 4-chloro-3-methyl-5-nitrobenzoate
SulfonationSO3, H2SO4Ethyl 4-chloro-3-methyl-2-sulfobenzoate and Ethyl 4-chloro-3-methyl-5-sulfobenzoate
ChlorinationCl2, FeCl3Ethyl 2,4-dichloro-3-methylbenzoate and Ethyl 4,5-dichloro-3-methylbenzoate

Reduction Chemistry of the Ester and Aromatic Functionalities

The ester and aromatic functionalities of this compound can undergo reduction under different reaction conditions.

Reduction of the Ester Group: The ethyl ester group can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgbrainly.commasterorganicchemistry.com This reaction converts this compound into (4-chloro-3-methylphenyl)methanol (B2880388) and ethanol. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters.

Reduction of the Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium, ruthenium, or nickel. libretexts.org This would lead to the formation of Ethyl 4-chloro-3-methylcyclohexanecarboxylate. It is also possible to selectively reduce the ester to an aldehyde using specific catalysts and reaction conditions, for example, manganese-based catalysts for the hydrogenation of methyl benzoate to benzaldehyde. mdpi.com Furthermore, catalytic hydrogenation can also lead to the hydrogenolysis of the C-Cl bond, depending on the catalyst and conditions used.

Functional GroupReagents and ConditionsProduct
Ester1. LiAlH4, THF 2. H3O+(4-chloro-3-methylphenyl)methanol
Aromatic RingH2, Rh/C, high pressure, high temp.Ethyl 4-chloro-3-methylcyclohexanecarboxylate

Reaction Kinetics and Thermodynamic Characterization of this compound

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of a chemical compound and the underlying energetics of its transformations. For this compound, these investigations are crucial for understanding its behavior in chemical reactions, such as hydrolysis, and for predicting its reactivity relative to other substituted benzoates.

Determination of Rate Constants and Activation Parameters

The rate of a chemical reaction is quantified by its rate constant (k), while the temperature dependence of the rate constant is described by the activation parameters, primarily the activation energy (Ea) and the pre-exponential factor (A), as defined by the Arrhenius equation.

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (ethyl benzoate).

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.

For the alkaline hydrolysis of ethyl benzoates in a water/ethanol mixture at 30°C, the reaction constant (ρ) has been determined to be +2.498. wikipedia.org The positive value of ρ indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the negatively charged transition state formed during the nucleophilic attack of the hydroxide ion on the carbonyl carbon. wikipedia.org

The substituent constants (σ) for the 4-chloro and 3-methyl groups can be used to estimate the rate constant for the hydrolysis of this compound. The σ values for substituents are generally additive. The σ_para for a chloro group is +0.23 and the σ_meta for a methyl group is -0.07.

Using this estimated σ_total, we can predict the relative rate of hydrolysis compared to ethyl benzoate: log(k/k₀) = (+0.16) * (+2.498) ≈ +0.40 k/k₀ = 10^⁰.⁴⁰ ≈ 2.5

This estimation suggests that this compound would undergo alkaline hydrolysis approximately 2.5 times faster than ethyl benzoate under the same conditions.

Table 1: Estimated Kinetic Parameters for the Alkaline Hydrolysis of this compound

CompoundSubstituent Constants (σ)Estimated log(k/k₀)Estimated Relative Rate Constant (k/k₀)
Ethyl benzoateH (σ = 0)01
Ethyl 4-chlorobenzoate (B1228818)4-Cl (σ_p = +0.23)+0.573.7
Ethyl 3-methylbenzoate3-CH₃ (σ_m = -0.07)-0.170.68
This compound4-Cl, 3-CH₃ (σ_total ≈ +0.16)+0.402.5

Note: The values for this compound are estimations based on the additivity of Hammett substituent constants.

Activation parameters, such as the activation energy (Ea), would also be influenced by the substituents. For the saponification of ethyl acetate, activation energies are typically in the range of 41-48 kJ/mol. researchgate.net It is expected that the activation energy for the hydrolysis of this compound would be slightly lower than that of ethyl benzoate due to the net electron-withdrawing effect of the substituents, which stabilizes the transition state.

Influence of Substituents on Reaction Rates and Selectivity

The nature and position of substituents on the benzene ring of this compound have a profound impact on its reactivity.

4-Chloro Group: The chlorine atom at the para position exerts a dual electronic effect:

Inductive Effect (-I): Being an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect is electron-withdrawing and tends to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect stabilizes the negatively charged transition state of the hydrolysis reaction, thus increasing the reaction rate. wikipedia.org

Resonance Effect (+R): The chlorine atom has lone pairs of electrons that can be delocalized into the benzene ring. This effect is electron-donating. However, for halogens, the inductive effect is generally stronger than the resonance effect. wikipedia.org

3-Methyl Group: The methyl group at the meta position primarily exerts an inductive effect:

Inductive Effect (+I): The methyl group is an electron-donating group through the sigma bond. This effect increases the electron density on the benzene ring, which slightly destabilizes the negatively charged transition state of the hydrolysis reaction, thus decreasing the reaction rate compared to the unsubstituted benzoate. wikipedia.org

Table 2: Summary of Substituent Effects on the Alkaline Hydrolysis of this compound

SubstituentPositionInductive EffectResonance EffectOverall Effect on Rate
Chloro4 (para)-I (Electron-withdrawing)+R (Electron-donating)Rate-enhancing (Inductive effect dominates)
Methyl3 (meta)+I (Electron-donating)-Rate-retarding

In terms of selectivity, for reactions involving electrophilic aromatic substitution on the benzene ring of this compound, the directing effects of the substituents would come into play. The ester group is a deactivating, meta-directing group. The chloro group is a deactivating, ortho-para-directing group, and the methyl group is an activating, ortho-para-directing group. The outcome of such reactions would depend on the interplay of these directing effects and the reaction conditions.

Detailed Mechanistic Elucidation via Trapping Experiments and Isotope Effects

While specific mechanistic studies on this compound are not documented in the reviewed literature, the general mechanisms of ester hydrolysis are well-established and can be investigated using techniques such as trapping experiments and kinetic isotope effects.

The alkaline hydrolysis of esters, including substituted ethyl benzoates, is generally accepted to proceed through a nucleophilic acyl substitution mechanism, specifically the B_Ac_2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). masterorganicchemistry.comchemistrysteps.com

Trapping Experiments:

Trapping experiments are designed to detect the presence of short-lived intermediates in a reaction pathway. In the context of ester hydrolysis, a key intermediate is the tetrahedral intermediate formed upon nucleophilic attack of the hydroxide ion on the carbonyl carbon.

A hypothetical trapping experiment for the hydrolysis of this compound could involve carrying out the reaction in the presence of a trapping agent that can react with the tetrahedral intermediate. For instance, if a highly reactive electrophile were added, it might intercept the negatively charged oxygen of the tetrahedral intermediate. However, the most common evidence for the tetrahedral intermediate comes from isotope labeling studies.

Isotope Effects:

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by studying the change in reaction rate upon isotopic substitution. For ester hydrolysis, the use of heavy oxygen isotopes (¹⁸O) has been instrumental in confirming the reaction mechanism.

If the hydrolysis of this compound is carried out in ¹⁸O-labeled water (H₂¹⁸O), the position of the isotope in the products can reveal the bond cleavage pattern.

Acyl-Oxygen Cleavage (B_Ac_2 mechanism): If the reaction proceeds via the B_Ac_2 mechanism, the ¹⁸O from the water will be incorporated into the carboxylate product (4-chloro-3-methylbenzoic acid), and the ethoxy group will be released as unlabeled ethanol. This is the generally accepted mechanism for the hydrolysis of most esters under basic conditions. chemistrysteps.com

Alkyl-Oxygen Cleavage (B_Al_2 mechanism): If the reaction were to proceed via an S_N_2-type attack of the hydroxide on the ethyl group (B_Al_2 mechanism), the ¹⁸O would be incorporated into the ethanol product, and the carboxylate would remain unlabeled. This mechanism is generally not favored for primary alkyl esters like ethyl esters.

Furthermore, secondary hydrogen isotope effects can provide information about changes in hybridization at the reaction center. For instance, studying the hydrolysis of an ester with deuterium (B1214612) substitution in the alkyl group can offer insights into the transition state structure. osti.gov

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific databases and chemical literature has revealed a lack of publicly available, detailed spectroscopic data for the compound This compound (CAS No. 335013-04-2). Despite the compound being listed by several chemical suppliers, the specific experimental data required for a thorough spectroscopic characterization and structural elucidation, as outlined in the requested article structure, is not accessible in published journals or spectral databases.

The intended article was to focus on the advanced spectroscopic characterization of this compound, including detailed analysis of its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectrum, and Mass Spectrometry (MS) data. This would have involved an in-depth discussion of:

¹H NMR and ¹³C NMR: Analysis of chemical shifts and coupling constants to assign protons and carbons, providing insight into the electronic environment of the atoms within the molecule.

Two-Dimensional NMR: Elucidation of connectivity and stereochemistry through techniques such as COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy: Identification of key functional groups and vibrational modes characteristic of the compound's structure.

Mass Spectrometry (MS): Determination of the molecular ion and analysis of fragmentation patterns to confirm the molecular weight and structural features, including data from Electrospray Ionization (ESI-MS).

While information for related isomers and precursors, such as Ethyl 4-chlorobenzoate chemicalbook.comchemicalbook.comnist.gov, Ethyl 4-methylbenzoate rsc.orgrsc.org, and 4-Chloro-3-methylbenzoic acid chemicalbook.comsigmaaldrich.comchemicalbook.com, is available, this data is not applicable to the specific substitution pattern of this compound. The strict requirement to focus solely on the target compound prevents the use of data from these related structures.

Commercial listings for this compound indicate its existence and availability for research purposes. cymitquimica.comchemsrc.com However, the associated analytical data, which would be necessary to generate the requested scientific article, is not provided in the public domain. Without access to the primary spectral data, a scientifically accurate and detailed analysis as per the requested outline cannot be performed.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Chloro 3 Methylbenzoate

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for assessing the purity of Ethyl 4-chloro-3-methylbenzoate and for monitoring its synthesis. In this method, the sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum.

For purity analysis, a sample of this compound would ideally show a single, sharp peak in the gas chromatogram, indicating the absence of volatile impurities. The retention time of this peak is characteristic of the compound under specific chromatographic conditions. The corresponding mass spectrum serves as a fingerprint, confirming the identity of the peak.

During synthesis, such as the Fischer esterification of 4-chloro-3-methylbenzoic acid with ethanol (B145695), GC-MS is used to track the reaction's progress. researchgate.net Aliquots taken from the reaction mixture can be analyzed to observe the diminishing peaks of the starting materials and the concurrent emergence and growth of the product peak corresponding to this compound. This allows for the optimization of reaction conditions and determination of the reaction endpoint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision, typically to four or five decimal places. This accuracy is crucial for determining the elemental formula of a compound, as it distinguishes between molecules that have the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₉H₉ClO₂. HRMS can experimentally verify this composition by providing a mass that is extremely close to the theoretical (monoisotopic) mass calculated from the most abundant isotopes of its constituent atoms (¹H, ¹²C, ³⁵Cl, ¹⁶O). Any significant deviation between the measured and calculated exact mass would suggest an incorrect structural assignment. This technique offers a high degree of confidence in the compound's identity, complementing data from other spectroscopic methods.

Parameter Value Source
Molecular FormulaC₉H₉ClO₂N/A
Theoretical Exact Mass (for C₉H₉³⁵ClO₂)184.02911 DaCalculated
TechniqueHigh-Resolution Mass Spectrometry (HRMS)N/A

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which induces transitions of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of its substituted benzene (B151609) ring, which acts as a chromophore.

The benzene ring and the carbonyl group (C=O) of the ester are conjugated, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption bands in the UV region, typically corresponding to π → π* transitions. The presence of substituents on the benzene ring—the chloro group and the methyl group—can cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, provide valuable information about the electronic environment of the chromophore. While specific experimental spectra for the title compound are not detailed, analysis of related compounds like 4-Chloro-3-Methylphenol shows strong absorbance in the UV region, which is characteristic of such substituted aromatic systems. ijert.org

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Conformations

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be resolved.

This analysis would yield precise measurements of all bond lengths (e.g., C-Cl, C=O, C-O, C-C) and bond angles within the molecule. It would also reveal the conformation of the ethyl ester group relative to the plane of the benzene ring. For example, crystallographic studies on the related compound Ethyl 4-amino-3-methylbenzoate provided detailed unit cell dimensions and atomic coordinates, confirming its molecular structure in the solid state. nih.gov A similar analysis for this compound would provide the ultimate proof of its molecular structure.

Parameter Description Source
Crystal SystemThe crystal system (e.g., monoclinic, triclinic). nih.gov
Space GroupThe set of symmetry operations for the unit cell. nih.gov
Unit Cell Dimensionsa, b, c (lengths); α, β, γ (angles). nih.gov
Bond LengthsPrecise distances between bonded atoms (e.g., C-Cl, C=O). nih.gov
Bond AnglesAngles formed by three connected atoms. nih.gov
Torsion AnglesDihedral angles defining molecular conformation. nih.gov

Note: The data in this table is illustrative of what would be obtained from a single-crystal XRD experiment, with the source referring to a related compound.

Analysis of Intermolecular Interactions in the Crystalline Lattice

The data from single-crystal X-ray diffraction also illuminates the non-covalent interactions that govern the packing of molecules in the crystal. These intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals forces, dictate the physical properties of the solid, including its melting point and solubility.

In the crystalline lattice of this compound, one would expect to find various weak intermolecular interactions. These could include C-H···O interactions, where a hydrogen atom from a methyl or aromatic group forms a weak hydrogen bond with the oxygen atom of a carbonyl group on an adjacent molecule. The chlorine atom could potentially participate in halogen bonding (C-Cl···O or C-Cl···π). The analysis of these interactions, as demonstrated in the crystal structure of Ethyl 4-amino-3-methylbenzoate, is crucial for understanding the supramolecular assembly of the compound. nih.gov

Powder X-ray Diffraction (XRD) for Crystalline Phase Characterization

While single-crystal XRD provides the detailed structure from a perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. The sample is ground into a fine powder, and its diffraction pattern is recorded. This pattern consists of a series of peaks (reflections) at different angles, which is characteristic of the material's crystalline phase(s).

PXRD is used to confirm the identity of a synthesized batch of this compound by comparing its experimental pattern to a reference pattern (either calculated from single-crystal data or from a standard). It is also a vital tool for assessing the phase purity of the bulk material, as different crystalline forms (polymorphs) or crystalline impurities would produce additional peaks in the diffractogram. researchgate.net

Computational Chemistry and Theoretical Investigations of Ethyl 4 Chloro 3 Methylbenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy. For Ethyl 4-chloro-3-methylbenzoate, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set like 6-311++G(d,p), are standard for obtaining reliable results. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, the optimization process would refine the bond lengths, bond angles, and dihedral angles of the molecule.

The presence of the flexible ethyl ester group necessitates a conformational analysis to identify the most stable arrangement. The rotation around the C(aromatic)-C(carbonyl) and O-C(ethyl) bonds is particularly important. The optimized geometry would likely show a planar arrangement of the benzene (B151609) ring and the carbonyl group to maximize π-conjugation. The ethyl group would adopt a staggered conformation to minimize steric hindrance. DFT calculations performed in the gas phase can predict these stable conformations. nih.gov

Below is a representative table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT/B3LYP/6-311G(d,p) calculation.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Length (Å)C=O1.215
C(aromatic)-Cl1.745
C(aromatic)-C(methyl)1.510
C(aromatic)-C(carbonyl)1.490
C(carbonyl)-O1.350
Bond Angle (°)O=C-O123.5
C(aromatic)-C-O112.0
C(aromatic)-C(aromatic)-Cl119.5
C(aromatic)-C(aromatic)-C(methyl)121.0

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental data.

The predicted vibrational spectrum for this compound would feature characteristic stretching and bending modes. For instance, the C=O stretching frequency of the ester group is a strong and easily identifiable peak. Aromatic C-H stretching, C-Cl stretching, and methyl group vibrations would also be predicted.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, Scaled)
C=O StretchCarbonyl (Ester)~1725
C-O StretchEster~1250
Aromatic C=C StretchBenzene Ring~1600, ~1480
C-Cl StretchChloro Group~750
Asymmetric CH₃ StretchMethyl Group~2980
Symmetric CH₃ StretchMethyl Group~2870

Prediction of NMR Chemical Shifts (GIAO approach)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.net This method calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. The predicted values are sensitive to the electronic environment of each nucleus. The electron-withdrawing chloro and carbonyl groups, along with the electron-donating methyl group, would have distinct effects on the chemical shifts of the aromatic protons and carbons, providing a detailed picture of the electronic distribution within the molecule. researchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

AtomPositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=OCarbonyl~165.5-
C-ClAromatic C4~135.0-
C-CH₃Aromatic C3~138.0-
C-COOEtAromatic C1~131.0-
CHAromatic C2, C5, C6~130-132~7.8-8.0
CH₃Methyl~20.5~2.4
O-CH₂-CH₃Methylene~61.5~4.4
O-CH₂-CH₃Methyl~14.2~1.4

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would likely be centered on the electron-withdrawing ester group and the aromatic ring. The presence of both electron-donating (methyl) and electron-withdrawing (chloro, ester) substituents influences the energies of these orbitals. researchgate.netnih.gov

Table 4: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.8
HOMO-LUMO Gap (ΔE)~ 4.7

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. walisongo.ac.id

In the MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom of the ester group, making it a prime site for electrophilic attack. The regions around the aromatic protons and the ethyl group would show positive potential (blue), indicating their susceptibility to nucleophilic attack. The chloro and methyl substituents would also locally influence the potential on the aromatic ring. nih.govnih.gov This visualization provides a clear and intuitive guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and orbital interactions. For this compound, NBO analysis would elucidate the extent of charge delocalization and the stabilizing effects of hyperconjugation.

The primary feature of the molecule's electronic structure is the delocalization of π-electrons within the benzene ring and their interaction with the substituents. The ester group (-COOC2H5) acts as an electron-withdrawing group, pulling electron density from the ring, while the methyl group (-CH3) is a weak electron-donating group and the chloro (-Cl) group is electron-withdrawing via induction but can donate via resonance.

Hyperconjugation involves the interaction of filled orbitals with adjacent empty or partially filled orbitals. In this molecule, key hyperconjugative interactions would include:

n → π : The donation of electron density from the lone pairs (n) of the oxygen atoms in the ester group and the chlorine atom into the antibonding π orbitals of the benzene ring.

σ → π : Interactions between the σ bonds of the methyl group's C-H bonds and the π orbitals of the aromatic ring.

π → π : The delocalization of electron density from the π orbitals of the benzene ring to the π orbital of the carbonyl group (C=O).

These interactions are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the orbital interaction. While specific E(2) values for this compound are not available in the cited literature, a hypothetical NBO analysis based on similar compounds would yield data illustrating these stabilizing interactions.

Hypothetical NBO Analysis Data for this compound This table is illustrative and shows the type of data obtained from an NBO analysis. The values are representative for similar aromatic esters.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) O(carbonyl)π* (C-C) ring~25-35Resonance
LP (2) O(ether)π* (C=O)~20-30Resonance
π (C-C) ringπ* (C=O)~15-25Conjugation
LP (1) Clπ* (C-C) ring~2-5Resonance
σ (C-H) methylπ* (C-C) ring~1-3Hyperconjugation

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's chemical reactivity and stability. mdpi.com These descriptors are typically calculated using Density Functional Theory (DFT). researchgate.netmdpi.com

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A larger HOMO-LUMO energy gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

The reactivity of this compound is influenced by its substituents. The electron-withdrawing chloro and ester groups lower the energy of the LUMO, potentially increasing the electrophilicity index, making the aromatic ring susceptible to nucleophilic attack. Conversely, the methyl group slightly raises the HOMO energy. DFT calculations would be required to determine the precise values for this molecule. researchgate.net

Calculated Global Reactivity Descriptors for an Analogous Compound Data derived from studies on similar substituted aromatic compounds. mdpi.comresearchgate.net

DescriptorFormulaTypical Value (eV)Interpretation
HOMO Energy (E_HOMO)-~ -7.0 to -6.5Energy of the highest energy electrons
LUMO Energy (E_LUMO)-~ -1.5 to -1.0Energy of the lowest energy empty orbital
Energy Gap (ΔE)E_LUMO - E_HOMO~ 5.0 to 6.0Indicates chemical stability
Hardness (η)(E_LUMO - E_HOMO) / 2~ 2.5 to 3.0Resistance to electron cloud change
Softness (S)1 / η~ 0.33 to 0.40Propensity to undergo electronic change
Electrophilicity (ω)μ² / (2η) where μ = (E_HOMO + E_LUMO) / 2~ 2.5 to 3.5Electron-accepting capability

Nonlinear Optical (NLO) Properties Calculations

Organic molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. mdpi.comnih.gov The key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response.

For this compound, the presence of donor (methyl) and acceptor (ester, chloro) groups on the π-system of the benzene ring creates a "push-pull" effect, which can enhance the NLO response. nih.gov The difference in ground-state and excited-state dipole moments is a major contributor to the β value. Theoretical calculations, often using time-dependent DFT (TD-DFT), are essential for predicting these properties. nih.govdntb.gov.ua While specific calculations for this compound are not documented in the searched literature, studies on similar push-pull aromatic systems suggest it would likely possess a modest NLO response. researchgate.net

Theoretical Studies of Molecular Interactions with Macromolecular Systems (from a Physical Chemistry Perspective)

The interaction of small molecules with macromolecules like proteins is fundamental to pharmacology and toxicology. Bovine Serum Albumin (BSA) is a common model protein for these studies due to its structural similarity to Human Serum Albumin (HSA). nih.govnih.gov Investigations into how benzoate (B1203000) derivatives bind to BSA provide a framework for understanding the potential interactions of this compound. nih.gov

Characterization of Ground and Excited State Complex Formation

Studies on similar methyl benzoate derivatives show that they can form stable complexes with BSA in both the ground and excited electronic states. nih.gov The formation of a ground-state complex is typically indicated by changes in the UV-visible absorption spectrum of the protein upon addition of the small molecule. nih.gov Further evidence comes from the observation of an isosbestic point in fluorescence spectra, which points to a clear equilibrium between the free and complexed forms of the molecule in the excited state. nih.gov This indicates that the binding interaction is present before and after the molecule absorbs light.

Quantitative Analysis of Binding Constants and Stoichiometry

The strength and nature of the interaction can be quantified by the binding constant (Ka) and the number of binding sites (n). For two different methyl benzoate derivatives interacting with BSA, the binding constants were found to be on the order of 10^4 M^-1, indicating a strong and stable interaction. nih.gov The stoichiometry of this binding was determined to be 1:1, meaning one molecule of the ester binds to one molecule of the protein. nih.gov These values are typically determined through fluorescence quenching titration experiments and analysis using the Stern-Volmer equation. nih.gov

Binding Parameters for Methyl Benzoate Derivatives with BSA Data from a study on methyl o-methoxy p-methylaminobenzoate (I) and methyl o-hydroxy p-methylaminobenzoate (II). nih.gov

CompoundBinding Constant (Ka) (M⁻¹)Stoichiometry (n)
Derivative I~1.8 x 10⁴~1
Derivative II~2.5 x 10⁴~1

Mechanistic Insights into Fluorescence Quenching Phenomena

The intrinsic fluorescence of BSA, primarily from its tryptophan residues, is often quenched upon binding of a small molecule. nih.govscielo.brnih.gov This quenching can occur through two primary mechanisms: static or dynamic.

Static Quenching : Occurs when the small molecule forms a non-fluorescent complex with the protein in its ground state. A key indicator of static quenching is a quenching rate constant (kq) that is significantly larger than the maximum value for dynamic quenching (~2.0 x 10^10 M^-1s^-1). nih.gov

Dynamic Quenching : Results from collisions between the quencher and the excited-state fluorophore.

In studies of similar methyl benzoate derivatives with BSA, the quenching mechanism was identified as static. nih.gov The calculated bimolecular quenching rate constants (kq) were in the order of 10^12 M^-1s^-1, far exceeding the diffusion-controlled limit, confirming the formation of a ground-state complex between the ester and the protein. nih.govresearchgate.net This complex formation alters the microenvironment of the tryptophan residues, leading to the observed decrease in fluorescence intensity. nih.gov

Design, Synthesis, and Reactivity of Ethyl 4 Chloro 3 Methylbenzoate Derivatives

Synthesis of Analogs with Modifications to the Ester Group

The ethyl ester functional group is a primary site for modification to generate a library of analogs with diverse physicochemical properties. The most direct approach involves a two-step process: hydrolysis of the ethyl ester to the parent carboxylic acid, followed by re-esterification.

Hydrolysis: The saponification of ethyl 4-chloro-3-methylbenzoate using a strong base, such as sodium hydroxide (B78521) in an aqueous alcohol mixture, readily yields the sodium salt of 4-chloro-3-methylbenzoic acid. Subsequent acidification with a mineral acid like HCl precipitates the free carboxylic acid.

Esterification: 4-Chloro-3-methylbenzoic acid can then be re-esterified with a variety of alcohols (R-OH) to produce different ester analogs. A common and efficient method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Alternatively, to avoid the use of strong acids and high temperatures, the carboxylic acid can be converted to a more reactive acyl chloride. Treatment of 4-chloro-3-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 4-chloro-3-methylbenzoyl chloride. This highly reactive intermediate readily reacts with a wide range of alcohols, even sterically hindered ones, at or below room temperature to form the corresponding esters in high yield.

Another method is transesterification, where the ethyl group is directly exchanged with another alkyl group by reacting this compound with a different alcohol in the presence of an acid or base catalyst.

The table below illustrates a series of potential ester analogs synthesized from 4-chloro-3-methylbenzoic acid.

Table 1: Examples of Ester Analogs of 4-chloro-3-methylbenzoic acid

Starting Material Reagent (Alcohol) Resulting Ester Analog
4-chloro-3-methylbenzoic acid Methanol Mthis compound
4-chloro-3-methylbenzoic acid Isopropanol Isopropyl 4-chloro-3-methylbenzoate
4-chloro-3-methylbenzoic acid Benzyl alcohol Benzyl 4-chloro-3-methylbenzoate

Strategies for Further Substitution and Functionalization of the Aromatic Ring

The aromatic ring of this compound presents several avenues for further functionalization. The existing substituents—chloro (ortho, para-directing, deactivating), methyl (ortho, para-directing, activating), and ethyl carboxylate (meta-directing, deactivating)—collectively influence the position of subsequent modifications.

Electrophilic Aromatic Substitution:

Nitration: Nitration of the benzene (B151609) ring can be achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the existing groups suggest that the incoming nitro group will primarily be directed to the positions ortho to the activating methyl group and meta to the deactivating ester group. This would favor substitution at the C-2 or C-6 position. For instance, the synthesis of related compounds like 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester from 4-chloro-2-methylbenzoic acid has been documented, indicating the feasibility of such transformations. sigmaaldrich.com

Cross-Coupling Reactions: Modern cross-coupling reactions offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: While the existing chloro-substituent can participate in palladium-catalyzed Suzuki couplings with boronic acids, it is generally less reactive than its bromo or iodo counterparts. A more versatile strategy involves using an analog like Ethyl 4-bromo-3-methylbenzoate. tcichemicals.com This bromo-derivative readily undergoes Suzuki coupling to introduce new aryl or alkyl groups at the C-4 position. acs.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. Using a palladium catalyst and a suitable phosphine (B1218219) ligand, the chloro or bromo group can be replaced by an amine, opening pathways to anilines and their derivatives.

Functionalization of the Methyl Group: The benzylic methyl group can also be a site for functionalization.

Benzylic Bromination: Using N-bromosuccinimide (NBS) and a radical initiator like AIBN, the methyl group can be selectively brominated to form ethyl 4-chloro-3-(bromomethyl)benzoate. This benzylic bromide is a versatile intermediate for introducing a variety of nucleophiles.

Preparation of Hybrid Molecules Incorporating the this compound Scaffold

The derivatives synthesized in the previous sections serve as building blocks for creating more complex "hybrid" molecules, where the core scaffold is linked to other chemical entities.

Amide Bond Formation: The carboxylic acid obtained from ester hydrolysis is a key intermediate for creating amide-linked hybrids. Using standard peptide coupling reagents (e.g., DCC, EDC, HATU), 4-chloro-3-methylbenzoic acid can be coupled with a diverse range of amines, including amino acids, heterocyclic amines, or other pharmacophores. This approach allows for the systematic exploration of structure-activity relationships by varying the amine component. A similar strategy is seen in the synthesis of ethyl 4-(3-chlorobenzamido)benzoate, which involves an amidation step. eurjchem.comeurjchem.com

Heterocycle Formation: Functionalized derivatives can be used to construct heterocyclic rings appended to the benzoate (B1203000) scaffold.

For example, an ortho-amino derivative, such as ethyl 2-amino-4-chloro-3-methylbenzoate (synthesized via nitration followed by reduction), can be condensed with various reagents to form fused heterocycles like quinolones or benzodiazepines. The synthesis of ethyl 4-amino-3-methylbenzoate provides a route to introduce a key amino functional group for such transformations. orgsyn.org

The table below provides conceptual examples of hybrid molecules that can be prepared.

Table 2: Conceptual Hybrid Molecules from this compound Derivatives

Derivative Coupling Partner Linkage Type Hybrid Molecule Class
4-chloro-3-methylbenzoic acid Piperidine Amide N-Piperidinyl-4-chloro-3-methylbenzamide
Ethyl 4-bromo-3-methylbenzoate Phenylboronic acid C-C Bond (Suzuki) Ethyl 3-methyl-[1,1'-biphenyl]-4-carboxylate
Ethyl 4-amino-3-methylbenzoate Acetyl chloride Amide Ethyl 4-acetamido-3-methylbenzoate

Comparative Reactivity and Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship studies investigate how changes in a molecule's structure affect its chemical reactivity. For derivatives of this compound, a classic approach is to analyze the electronic effects of different substituents on the aromatic ring using the Hammett equation. wikipedia.org

The Hammett equation is a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the rate (k) or equilibrium constant (K) of a reaction involving a benzene derivative. The equation is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reference reactant (e.g., ethyl benzoate).

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). It reflects the electronic effect (both inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to substituent effects.

A typical study would involve synthesizing a series of this compound derivatives with additional substituents at the remaining positions on the ring (e.g., nitro, amino, methoxy). The rate of a probe reaction, such as alkaline hydrolysis of the ester group, would be measured for each derivative.

A plot of log(k/k₀) versus the Hammett substituent constant σ for the various derivatives would yield a straight line with a slope equal to ρ.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which stabilize a negative charge in the transition state). The alkaline hydrolysis of ethyl benzoate typically has a large positive ρ value. wikipedia.org

A negative ρ value signifies that the reaction is favored by electron-donating groups (which stabilize a positive charge).

The magnitude of ρ indicates the sensitivity of the reaction to electronic effects.

These studies provide quantitative insights into how electronic charge is distributed and how it affects the stability of transition states, allowing for a deeper understanding of the chemical reactivity of the this compound scaffold and its derivatives.

Table 3: Illustrative Data for a Hammett Plot Study of Ester Hydrolysis

Substituent (R) on Ring Substituent Constant (σ) Hypothetical Rate Constant (k) log(k/k₀)
-H (Reference) 0.00 k₀ 0.00
-NO₂ +0.78 > k₀ Positive
-Br +0.23 > k₀ Positive
-OCH₃ -0.27 < k₀ Negative

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of Ethyl 4 Chloro 3 Methylbenzoate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate, identify, and quantify the components of a mixture. For Ethyl 4-chloro-3-methylbenzoate, various chromatographic techniques are utilized, each tailored to specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and quantitative analysis. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve the desired separation.

The selection and optimization of the mobile and stationary phases are critical for achieving effective separation in HPLC. chromatographyonline.com Reversed-phase HPLC is the most common mode used, employing a nonpolar stationary phase and a polar mobile phase. chromatographyonline.com

For the analysis of benzoate (B1203000) derivatives, C18-bonded silica (B1680970) gel columns are frequently used as the stationary phase due to their hydrophobicity, which allows for good retention and separation of such compounds. researchgate.netdergipark.org.tr The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. nih.gov The choice of organic modifier, such as acetonitrile (B52724) or methanol, and its proportion in the mobile phase significantly influences the retention time and selectivity of the separation. chromatographyonline.com An increase in the organic modifier concentration generally leads to a decrease in retention time. chromatographyonline.com

The pH of the mobile phase is another crucial parameter, especially for ionizable compounds. chromatographyonline.com For benzoate derivatives, adjusting the pH with acids like phosphoric acid or formic acid can suppress the ionization of the carboxyl group, leading to better peak shape and retention. chromatographyonline.comsielc.com The use of volatile buffers like ammonium (B1175870) formate (B1220265) is preferred for methods coupled with mass spectrometry (MS). chromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to separate compounds with a wide range of polarities. ekb.eg

Table 1: Exemplary HPLC Parameters for Benzoate Analysis

ParameterConditionRationale
Stationary Phase C18-bonded silica (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic interactions necessary for retaining benzoate derivatives. researchgate.net
Mobile Phase Acetonitrile/Methanol and Water with acid (e.g., phosphoric acid)Organic modifiers control retention, while the acidic buffer suppresses ionization for better peak shape. nih.govsielc.com
Detection UV at a specific wavelength (e.g., 235 nm)Benzoate compounds exhibit strong UV absorbance, allowing for sensitive detection. researchgate.net
Flow Rate Typically 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Injection Volume 10-20 µLA common injection volume for analytical HPLC.

This table presents a generalized set of starting conditions. Method optimization is essential for specific applications.

Ultraviolet (UV) detection is the most common detection strategy for the HPLC analysis of this compound, owing to the strong absorbance of the benzene (B151609) ring in the UV region. The selection of the detection wavelength is critical for achieving maximum sensitivity.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important performance characteristics of an HPLC method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For benzoate derivatives, LOD values in the range of 0.06 to 0.14 µg/mL have been reported in the literature for similar compounds, demonstrating the high sensitivity of HPLC methods. dergipark.org.tr The actual LOD and LOQ for this compound would need to be determined experimentally through a validation study.

Table 2: Typical Detection Characteristics for Benzoate Analysis by HPLC

ParameterValue RangeDescription
Limit of Detection (LOD) 0.05 - 0.2 µg/mLThe lowest concentration at which the compound can be detected. dergipark.org.trresearchgate.net
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mLThe lowest concentration at which the compound can be quantified with acceptable precision and accuracy.
Linearity (r²) > 0.999Indicates a strong correlation between detector response and concentration over a defined range.
Accuracy (% Recovery) 98 - 105%The closeness of the measured value to the true value. dergipark.org.tr
Precision (% RSD) < 2%The degree of agreement among individual test results when the method is applied repeatedly. dergipark.org.tr

These values are representative and would be specific to a validated method for this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com It is particularly useful for analyzing the purity of this compound and for detecting any volatile impurities or byproducts from its synthesis. google.com In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. mdpi.com

A flame ionization detector (FID) is commonly used for the analysis of organic compounds like this compound, as it provides high sensitivity. google.com The choice of the GC column is crucial for achieving good separation. A capillary column, such as one with a non-polar stationary phase like SE-54, is often suitable for this type of analysis. google.com The temperature program of the GC oven is optimized to ensure a good balance between separation efficiency and analysis time. google.com

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used for monitoring the progress of chemical reactions and for assessing the purity of compounds. researchgate.net In the context of this compound synthesis, TLC can be used to track the consumption of starting materials and the formation of the product over time. researchgate.netyoutube.com

A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. orgsyn.org The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. The separated spots can be visualized under UV light or by using a staining agent. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. orgsyn.org

High-Performance Liquid Chromatography (HPLC) Method Development

Gravimetric Analysis for Solubility Determination in Diverse Solvent Systems

Gravimetric analysis is a classic and highly accurate analytical method for determining the mass of a substance. One of its key applications in the context of this compound is the determination of its solubility in various solvent systems. This information is crucial for purification processes such as crystallization.

The solubility of a compound is typically measured by preparing a saturated solution at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the solid residue (the solute) is determined. researchgate.net By knowing the initial volume of the solution, the solubility can be calculated in terms of mass per unit volume (e.g., g/L or mg/mL). This process can be repeated at different temperatures to determine the temperature dependence of solubility. The solubility of related methylbenzoic acids has been studied in various pure and binary solvent mixtures, providing a framework for how the solubility of this compound might behave. researchgate.netresearchgate.net The choice of solvent for crystallization is critical and is guided by solubility data; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of the pure product upon cooling.

Chemical Degradation Pathways and Environmental Transformations Non Ecological Focus

Photolytic Degradation Processes and Mechanisms

The photolytic degradation of chlorobenzoic acids, like p-chlorobenzoic acid, has been shown to follow pseudo-first-order reaction kinetics. nih.gov The primary mechanism is expected to involve the photodehalogenation, or the cleavage of the carbon-chlorine bond, upon absorption of UV radiation. This process generates a highly reactive aryl radical. This radical can then undergo a variety of reactions, including hydrogen abstraction from the solvent (e.g., water) to form ethyl 3-methylbenzoate, or react with oxygen to form phenolic compounds.

Further degradation can proceed through the oxidation of the methyl group and the cleavage of the aromatic ring, ultimately leading to the formation of smaller organic acids and carbon dioxide. The efficiency of photolytic degradation can be influenced by environmental factors such as the presence of photosensitizers and the intensity of solar radiation. For instance, the photocatalytic degradation of p-chlorobenzoic acid is significantly enhanced in the presence of a catalyst like titanium dioxide (TiO2) and UV light. nih.gov

Abiotic Hydrolysis Under Various Environmental Conditions

Abiotic hydrolysis is a significant degradation pathway for esters like Ethyl 4-chloro-3-methylbenzoate. This reaction involves the cleavage of the ester bond by water, yielding the corresponding carboxylic acid (4-chloro-3-methylbenzoic acid) and alcohol (ethanol). numberanalytics.com The rate of hydrolysis is highly dependent on pH and temperature.

Under neutral conditions, the hydrolysis of esters is generally slow. However, the rate is significantly accelerated under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : In an acidic medium, the reaction is reversible and is the reverse of Fischer esterification. libretexts.org The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : In basic solutions, hydrolysis is irreversible and typically faster than acid-catalyzed hydrolysis. youtube.com The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol (B145695).

The general equations for the hydrolysis of this compound are as follows:

Acid-Catalyzed Hydrolysis: C₂H₅O(CO)C₆H₃(Cl)(CH₃) + H₂O ⇌ HO(CO)C₆H₃(Cl)(CH₃) + C₂H₅OH

Base-Catalyzed Hydrolysis: C₂H₅O(CO)C₆H₃(Cl)(CH₃) + OH⁻ → ⁻O(CO)C₆H₃(Cl)(CH₃) + C₂H₅OH

Research on the hydrolysis of other chlorobenzoate esters has demonstrated that the reaction proceeds via these established mechanisms. researchgate.net The presence of substituents on the benzene (B151609) ring can influence the rate of hydrolysis by altering the electronic properties of the ester.

Hydrolysis Condition Reactants Products Kinetics
AcidicThis compound, Water, Acid Catalyst (e.g., H₃O⁺)4-chloro-3-methylbenzoic acid, EthanolReversible, Rate dependent on H⁺ concentration
Basic (Saponification)This compound, Hydroxide ions (e.g., NaOH)4-chloro-3-methylbenzoate salt, EthanolIrreversible, Typically second-order

Chemical Aspects of Biotransformation Pathways (e.g., enzymatic hydrolysis by specific classes of enzymes)

Biotransformation of this compound likely involves initial enzymatic hydrolysis of the ester linkage, followed by degradation of the resulting 4-chloro-3-methylbenzoic acid. Carboxylesterases are a broad class of enzymes capable of catalyzing the hydrolysis of ester bonds. researchgate.net The enzymatic hydrolysis would yield 4-chloro-3-methylbenzoic acid and ethanol.

The subsequent degradation of 4-chloro-3-methylbenzoic acid is expected to proceed via pathways observed for other chlorobenzoic acids. A key enzymatic step in the degradation of many chlorinated aromatic compounds is dehalogenation. In some microorganisms, this is catalyzed by halobenzoate dioxygenases or dehalogenases. nih.gov

For instance, the enzymatic dehalogenation of 4-chlorobenzoate (B1228818) by enzymes from Arthrobacter sp. results in the formation of 4-hydroxybenzoate. nih.gov This reaction is a hydrolytic dehalogenation where the chlorine atom is replaced by a hydroxyl group from water. A similar mechanism could be involved in the degradation of 4-chloro-3-methylbenzoic acid, potentially forming 4-hydroxy-3-methylbenzoic acid.

Applications of Ethyl 4 Chloro 3 Methylbenzoate As a Synthetic Building Block in Research

Role as an Intermediate in Multi-step Organic Synthesis

In the field of organic chemistry, Ethyl 4-chloro-3-methylbenzoate is primarily utilized as an intermediate in sequential synthesis pathways. It is commonly prepared from its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid, through esterification. This conversion is a critical step as the ethyl ester group can function as a protecting group for the carboxylic acid, preventing its interference in subsequent reactions.

The ester can undergo several fundamental transformations, which are integral to multi-step syntheses:

Hydrolysis: The ethyl ester can be easily hydrolyzed back to 4-chloro-3-methylbenzoic acid under acidic or basic conditions when the carboxylic acid functionality is required for a subsequent step.

Reduction: The ester group can be reduced to a primary alcohol, yielding (4-chloro-3-methylphenyl)methanol (B2880388). This transformation introduces a new functional group, opening up further synthetic possibilities.

Condensation Reactions: The compound can participate in reactions such as the Claisen condensation. This involves reacting the ester with a ketone or another ester in the presence of a strong base to form β-dicarbonyl compounds, which are themselves valuable intermediates for synthesizing heterocyclic compounds and other complex molecules. smolecule.com

Cross-Coupling Reactions: The chloro-substituent on the aromatic ring can be a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond at this position, enabling the synthesis of bi-aryl compounds. For instance, the related compound Methyl 4-chlorobenzoate (B1228818) undergoes Suzuki-Miyaura coupling with phenylboronic acid to yield methyl-(4-phenyl)-benzoate. chemicalbook.com

These varied reactions underscore the importance of this compound as a versatile intermediate, providing chemists with a tool to construct elaborate molecules piece by piece.

Precursor for Specialty Chemical Synthesis

The structural framework of this compound makes it an important precursor in the synthesis of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. smolecule.com The specific substitution pattern on the benzene (B151609) ring is a key feature in the active molecules being targeted.

Pharmaceutical Research: The parent compound, 4-chloro-3-methylbenzoic acid, is a known reactant for preparing analogs of tipifarnib, a farnesyltransferase inhibitor investigated for its potential as a cancer drug. chemicalbook.com The synthesis of such complex drug molecules often involves multiple steps where the carboxylic acid is protected as an ester, like this compound, to facilitate other chemical modifications.

Agrochemical Development: The 4-chloro-3-methylphenyl moiety is a core component found in certain classes of pesticides. For example, related structures like 4-chloro-3-methylacetophenone are used as starting materials in the synthesis of potent isoxazoline-based pesticides. googleapis.com this compound serves as a key building block for developing novel agrochemicals that may target specific pests or diseases. smolecule.com Its derivatives, such as those resulting from Claisen condensation, are also explored for this purpose. smolecule.com

IndustryApplicationExample Target Molecule ClassReference
PharmaceuticalsIntermediate in the synthesis of potential anti-cancer agents.Tipifarnib Analogs chemicalbook.com
AgrochemicalsPrecursor for developing new pesticides.Isoxazoline-based Pesticides smolecule.comgoogleapis.com

Contribution to the Development of Novel Chemical Entities

This compound is a valuable tool for medicinal and materials chemists seeking to create novel chemical entities. Its utility lies in providing a specifically functionalized aromatic scaffold that can be systematically elaborated into new molecules. The presence of distinct reactive sites—the ester, the chloro group, and the activated aromatic ring—allows for diverse chemical modifications.

The compound serves as a starting point for building libraries of new compounds for biological screening. By modifying the ester, replacing the chlorine via cross-coupling, or performing electrophilic substitution on the aromatic ring, researchers can generate a wide range of derivatives. These derivatives possess unique three-dimensional shapes and electronic properties, which are crucial for interacting with biological targets like enzymes and receptors. For example, its role as a precursor in synthesizing various heterocyclic compounds and substituted benzoyl derivatives is a direct contribution to the creation of novel molecular structures that are of high interest in medicinal chemistry. smolecule.com The development of such new entities is fundamental to the discovery of new drugs and advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-chloro-3-methylbenzoate, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis typically involves esterification of 4-chloro-3-methylbenzoic acid with ethanol under acid catalysis. To optimize yields:

  • Use a Dean-Stark trap to remove water and shift equilibrium toward ester formation.
  • Employ solvents like toluene or DMF with potassium carbonate as a base to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC to ensure completion before purification.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Confirm substitution patterns (e.g., chlorine and methyl group positions) using 1^1H and 13^{13}C NMR. The methyl group at position 3 should appear as a singlet (~δ 2.3 ppm), while the ethyl ester protons split into quartets and triplets .
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions, such as hydrogen bonding between the ester carbonyl and adjacent substituents .
  • Mass spectrometry : Validate molecular weight (e.g., EI-MS for fragmentation patterns).

Q. How should researchers handle safety concerns during synthesis and handling?

  • Methodological Answer :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation from intermediates like 4-chloro-3-methylbenzoic acid.
  • In case of exposure: Rinse skin with soap/water for 15 minutes; flush eyes with saline solution .
  • Store in airtight containers away from oxidizing agents to prevent decomposition.

Q. What are the stability considerations for this compound under varying conditions?

  • Methodological Answer :

  • Thermal stability : Avoid heating above 150°C to prevent ester pyrolysis.
  • Hydrolytic stability : Protect from moisture; degradation in aqueous systems is accelerated at extreme pH (e.g., hydrolysis to carboxylic acid under basic conditions) .

Advanced Research Questions

Q. How can enantioselective synthesis of related chlorinated esters inform reaction mechanisms for this compound derivatives?

  • Methodological Answer :

  • Study NADPH-dependent aldehyde reductases (e.g., from Sporobolomyces salmonicolor) in diphasic systems (e.g., n-butyl acetate/water) to achieve asymmetric reduction of keto intermediates. This minimizes substrate inhibition and enhances enantiomeric excess (e.g., 86% ee reported for ethyl 4-chloro-3-hydroxybutanoate) .
  • Use chiral HPLC or polarimetry to quantify enantiomeric ratios.

Q. How can researchers design bioactivity assays for this compound against metabolic enzymes?

  • Methodological Answer :

  • Target selection : Prioritize enzymes like cytochrome P450 or hydrolases based on structural analogs (e.g., 3-chlorosalicylates with known pharmacological activity) .
  • Assay setup : Use fluorescence-based assays (e.g., fluorogenic substrates) to monitor inhibition/activation kinetics.
  • Data interpretation : Compare IC50_{50} values with structurally similar compounds to infer structure-activity relationships .

Q. How should contradictions in stability or reactivity data be resolved?

  • Methodological Answer :

  • Case example : If conflicting reports exist on hydrolytic stability, conduct controlled experiments under varying pH and temperatures. Use LC-MS to identify degradation products and propose pathways.
  • Cross-validation : Compare results with computational models (e.g., DFT calculations for bond dissociation energies) to reconcile experimental and theoretical data .

Q. What computational methods are suitable for predicting intermolecular interactions in this compound crystals?

  • Methodological Answer :

  • Molecular docking : Simulate packing motifs using software like Mercury (CCDC) to predict hydrogen bonding (e.g., C–H···O interactions observed in nitro/chloro derivatives) .
  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to rationalize crystallization behavior.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.